

An In-depth Technical Guide to the Stereoisomers of 2-Hydroxypropanal

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Hydroxypropanal**

Cat. No.: **B1205545**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxypropanal, also known as lactaldehyde, is a chiral α -hydroxy aldehyde with significant implications in metabolic pathways and as a potential chiral building block in organic synthesis. Its stereochemistry plays a pivotal role in its biological activity and chemical transformations. This technical guide provides a comprehensive overview of the stereoisomers of **2-hydroxypropanal**, the (R)- and (S)-enantiomers, detailing their physicochemical properties, spectroscopic data, synthesis, and separation methods. Furthermore, it explores their role in biological systems and proposes experimental workflows for the evaluation of their differential biological activities.

Introduction to Stereoisomerism in 2-Hydroxypropanal

2-Hydroxypropanal possesses a single stereocenter at the C2 carbon, giving rise to a pair of enantiomers: (R)-**2-hydroxypropanal** and (S)-**2-hydroxypropanal**. These stereoisomers are non-superimposable mirror images of each other and are also referred to as D-(-)-lactaldehyde and L-(+)-lactaldehyde, respectively. While they share the same chemical formula and connectivity, their three-dimensional arrangement leads to differences in their interaction with other chiral molecules, including biological receptors and enzymes. This chirality is a critical factor in their biological function and potential applications in stereoselective synthesis.

Physicochemical and Spectroscopic Properties

The distinct spatial arrangement of atoms in the (R)- and (S)-enantiomers of **2-hydroxypropanal** gives rise to specific chiroptical properties, most notably their interaction with plane-polarized light. While many physical properties are identical for both enantiomers, their optical rotation is equal in magnitude but opposite in sign.

Physicochemical Properties

A summary of the key physicochemical properties of the stereoisomers of **2-hydroxypropanal** is presented in Table 1.

Property	(R)-2-Hydroxypropanal	(S)-2-Hydroxypropanal	Racemic 2-Hydroxypropanal
Synonyms	D-(-)-Lactaldehyde	L-(+)-Lactaldehyde	DL-Lactaldehyde
CAS Number	3946-09-6	3913-64-2	598-35-6
Molecular Formula	C ₃ H ₆ O ₂	C ₃ H ₆ O ₂	C ₃ H ₆ O ₂
Molecular Weight (g/mol)	74.08	74.08	74.08
Boiling Point (°C)	121.9 (Predicted)	121.9 (Predicted)	121.9
Density (g/cm ³)	1.011 (Predicted)	1.011 (Predicted)	1.011
Flash Point (°C)	36.8 (Predicted)	36.8 (Predicted)	36.8
Specific Rotation ([α]D)	Not reported	Not reported	0
Solubility	Soluble in water, ethanol, methanol, acetone	Soluble in water, ethanol, methanol, acetone	Soluble in water, ethanol, methanol, acetone

Note: Experimentally determined specific rotation values for the pure enantiomers are not readily available in the literature. Solubility is qualitatively described as high in polar solvents based on the properties of similar small polar molecules.

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and characterization of **2-hydroxypropanal** stereoisomers.

- ¹H NMR Spectroscopy: The proton NMR spectrum of **2-hydroxypropanal** is expected to show a doublet for the methyl protons (C3), a quartet of doublets for the C2 proton, and a doublet for the aldehydic proton (C1). The hydroxyl proton will appear as a broad singlet, and its chemical shift is dependent on concentration and solvent. The coupling constants would be approximately 7 Hz for the ³JH2-H3 coupling and 2-3 Hz for the ³JH1-H2 coupling.[1]
- ¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit three distinct signals corresponding to the methyl carbon (C3) at approximately 15-25 ppm, the C2 carbon bearing the hydroxyl group at around 65-75 ppm, and the carbonyl carbon (C1) in the downfield region of 190-210 ppm.[2][3]
- Mass Spectrometry: The electron ionization mass spectrum of **2-hydroxypropanal** is expected to show a molecular ion peak (M^+) at m/z 74. Common fragmentation patterns for α -hydroxy aldehydes include α -cleavage, leading to the loss of the formyl group (CHO, m/z 29) or the methyl group (CH_3 , m/z 15).[4][5][6] A McLafferty rearrangement is also possible, which would result in a fragment at m/z 44.[4]

Synthesis and Chiral Separation

The preparation of enantiomerically pure **2-hydroxypropanal** can be achieved through enantioselective synthesis or by resolution of the racemic mixture.

Enantioselective Synthesis: Organocatalytic Asymmetric Aldol Reaction

Protocol:

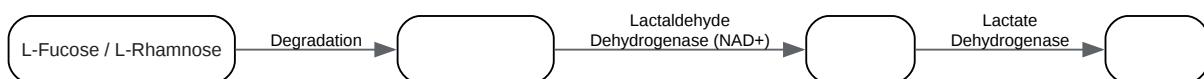
- Reaction Setup: To a stirred solution of a chiral prolinol-based organocatalyst (e.g., (S)-(-)-2-(diphenyl(trimethylsilyloxy)methyl)pyrrolidine, 10 mol%) in an anhydrous aprotic solvent (e.g., dichloromethane) at -20 °C, add the aldehyde donor (e.g., acetaldehyde, 1.2 equivalents).

- **Addition of Acceptor:** Slowly add the aldehyde acceptor (e.g., formaldehyde, 1.0 equivalent) to the reaction mixture.
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Work-up:** Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched **2-hydroxypropanal**.^[7] ^[8]^[9]

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

Protocol:

- **Instrumentation:** Utilize an HPLC system equipped with a chiral stationary phase (CSP). A polysaccharide-based column, such as Chiralpak® AD-H or Chiralpak® IC, is often effective for separating enantiomers of small polar molecules.^[10]^[11]^[12]
- **Mobile Phase:** A normal-phase mobile phase consisting of a mixture of hexane and isopropanol (e.g., 90:10 v/v) is a common starting point. The addition of a small amount of an acidic or basic modifier (e.g., 0.1% trifluoroacetic acid or diethylamine) may be necessary to improve peak shape and resolution.^[11]
- **Sample Preparation:** Dissolve the racemic **2-hydroxypropanal** in the mobile phase to a concentration of approximately 1 mg/mL.
- **Chromatographic Conditions:**
 - Flow Rate: 1.0 mL/min
 - Column Temperature: 25 °C


- Detection: UV at 210 nm (as the chromophore is weak, a refractive index detector can also be used).
- Analysis: Inject the sample and monitor the chromatogram for the separation of the two enantiomers. The elution order of the (R)- and (S)-enantiomers will depend on the specific chiral stationary phase used.

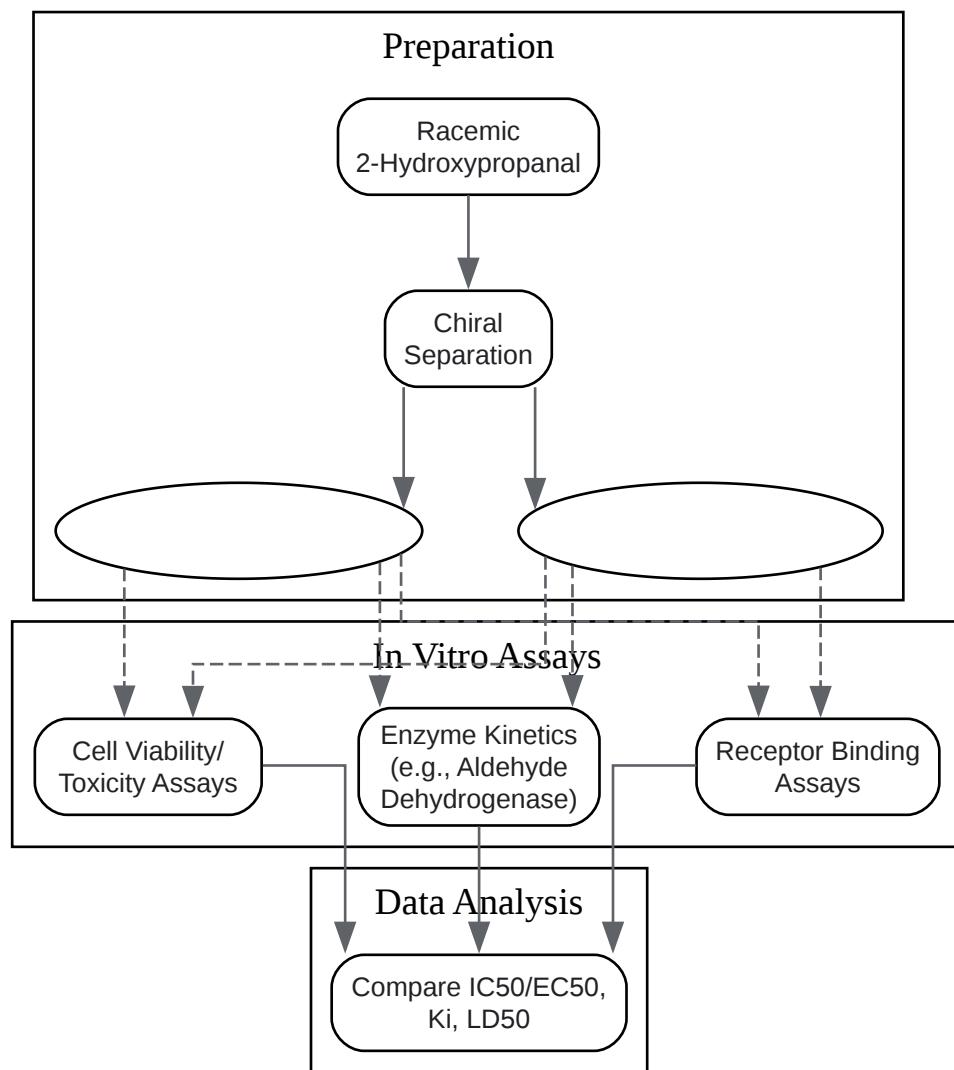
Biological Significance and Differential Activity

2-Hydroxypropanal, in its L-(+)- or (S)-form, is a key intermediate in the pyruvate metabolism pathway. The stereospecificity of enzymes involved in these pathways highlights the importance of chirality in biological systems.

Role in Pyruvate Metabolism

(S)-Lactaldehyde is produced from the degradation of L-fucose and L-rhamnose. It is then converted to (S)-lactate by the enzyme lactaldehyde dehydrogenase, an NAD⁺-dependent oxidoreductase.[13] (S)-Lactate can subsequently be converted to pyruvate by lactate dehydrogenase.[14][15]

[Click to download full resolution via product page](#)


Pyruvate Metabolism Pathway involving (S)-Lactaldehyde.

Hypothetical Differential Biological Activity

While direct comparative studies on the biological activities of (R)- and (S)-**2-hydroxypropanal** are scarce, it is well-established that enantiomers can exhibit significantly different pharmacological and toxicological profiles due to their stereospecific interactions with biological targets.[16] For instance, the enzymes that metabolize **2-hydroxypropanal**, such as aldehyde dehydrogenase, are likely to exhibit stereospecificity.[17]

Proposed Experimental Workflow for Comparing Enantiomer Activity:

A systematic approach is required to elucidate the differential biological activities of the **2-hydroxypropanal** enantiomers.

[Click to download full resolution via product page](#)

Workflow for comparing the biological activities of **2-hydroxypropanal** enantiomers.

Conclusion

The stereoisomers of **2-hydroxypropanal**, (R)- and (S)-lactaldehyde, represent a fundamental example of chirality with significant implications in both chemistry and biology. This guide has provided a detailed overview of their properties, synthesis, and separation, as well as their established role in metabolic pathways. While a comprehensive understanding of their

differential biological activities requires further experimental investigation, the provided frameworks for synthesis, separation, and biological evaluation offer a solid foundation for future research in this area. Such studies are crucial for unlocking the full potential of these chiral molecules in drug development and stereoselective synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. reddit.com [reddit.com]
- 3. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. archive.nptel.ac.in [archive.nptel.ac.in]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organocatalytic Asymmetric Aldol Reaction of Arylglyoxals and Hydroxyacetone: Enantioselective Synthesis of 2,3-Dihydroxy-1,4-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New boro amino amide organocatalysts for asymmetric cross aldol reaction of ketones with carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Lactaldehyde dehydrogenase - Wikipedia [en.wikipedia.org]
- 14. Pyruvate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Pyruvate metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 17. Frontiers | Insights into Aldehyde Dehydrogenase Enzymes: A Structural Perspective [frontiersin.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Stereoisomers of 2-Hydroxypropanal]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1205545#stereoisomers-of-2-hydroxypropanal-and-their-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com